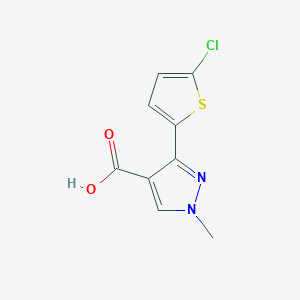
Methyl 3,5-dibromopyrazine-2-carboxylate
説明
“Methyl 3,5-dibromopyrazine-2-carboxylate” is a chemical compound with the linear formula C6H4Br2N2O2 . It is used as an intermediate in pharmaceutical and chemical synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H4Br2N2O2 . The InChI code for this compound is 1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 295.92 . Other physical and chemical properties such as solubility, lipophilicity, and bioavailability score are available .作用機序
Safety and Hazards
“Methyl 3,5-dibromopyrazine-2-carboxylate” is classified with a GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
将来の方向性
生化学分析
Biochemical Properties
Methyl 3,5-dibromopyrazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can affect various metabolic pathways . The compound’s interaction with enzymes such as CYP1A2 suggests its potential role in modulating enzyme activity and influencing metabolic processes . Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential impact on systemic biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like CYP1A2 can lead to alterations in cellular metabolic activities . Furthermore, its interaction with cellular proteins may result in changes in gene expression, thereby affecting cellular functions and processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the expression of genes involved in these pathways, ultimately influencing cellular functions . The compound’s ability to permeate the blood-brain barrier also suggests potential effects on central nervous system functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to changes in its biochemical activity and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of enzymes like CYP1A2 affects the metabolic flux and levels of metabolites in these pathways . The compound’s interactions with other enzymes and biomolecules further influence its role in metabolic processes, making it a key player in biochemical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest its widespread distribution in the body . These properties enable it to reach various tissues and exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
methyl 3,5-dibromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDJCJVOHRWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672332 | |
| Record name | Methyl 3,5-dibromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-91-7 | |
| Record name | Methyl 3,5-dibromo-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dibromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)


![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)
![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

